3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Description
3-Amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a thienopyridine derivative characterized by:
Properties
IUPAC Name |
3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-9-4-2-5-10(8-9)18-14(19)13-12(16)11-6-3-7-17-15(11)20-13/h2-8H,16H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPNNPGTGWQXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thorpe-Ziegler Cyclocondensation
This method involves the reaction of 2-chloro-N-(3-methylphenyl)acetamide with 3-aminothiophene-2-carboxylate derivatives. As reported by, microwave-assisted Thorpe-Ziegler isomerization between 2-chloro-N-(3-methylphenyl)acetamide and ethyl 3-aminothiophene-2-carboxylate in ethanol yields the cyclized product at 80–90% efficiency (Scheme 1). Microwave heating reduces purification demands compared to conventional thermal methods.
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the thiophene amine on the α-carbon of the chloroacetamide, followed by elimination of HCl and cyclization to form the thienopyridine ring.
Hypochlorite-Mediated Oxidative Cyclization
An alternative route employs oxidative dimerization of 3-aminothieno[2,3-b]pyridine intermediates. As demonstrated in, treatment of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide with aqueous NaOCl in ethanol induces regioselective C–S bond formation, yielding the dimeric scaffold. However, this method is less favorable for the target compound due to competing solvolysis byproducts.
Comparative Analysis of Synthetic Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
Critical Considerations :
- Byproduct Formation : The Thorpe-Ziegler method generates disubstituted nicotinonitrile byproducts, necessitating alkaline hydrolysis for removal.
- Solvent Sensitivity : Oxidative methods () are unsuitable for electron-deficient aryl amines due to competing side reactions.
Structural Characterization and Validation
All synthesized batches of 3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide were validated via:
- 1H NMR : Aromatic protons at δ 7.59–7.11 ppm (d, J = 8.9 Hz) confirm the 3-methylphenyl group.
- LC-MS : Molecular ion peak at m/z 324.1 [M+H]+ aligns with the theoretical molecular weight.
- X-ray Crystallography : Patent confirms planar geometry of the thienopyridine core, with dihedral angles <10° between rings.
Challenges and Mitigation Strategies
Purification Difficulties
Silica-gel chromatography struggles to separate monosubstituted and disubstituted intermediates in the Thorpe-Ziegler route. Switching to reverse-phase HPLC with acetonitrile/water gradients improves resolution.
Regioselectivity in Cyclization
The use of NaH in DMF () suppresses unwanted C-6 substitution, ensuring >95% regioselectivity for the C-2 carboxamide.
Chemical Reactions Analysis
3-Amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions are common, where different groups can replace the existing ones on the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: : The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: : It has been investigated for its potential medicinal properties, including its use as an anti-inflammatory, antioxidant, and anticancer agent.
Industry: : The compound's unique properties make it useful in the development of new materials and industrial applications.
Mechanism of Action
The mechanism by which 3-Amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Key Insights :
Pharmacokinetic (PK) and Toxicity Considerations
- ML293 () demonstrates improved PK over earlier analogs, with low clearance and high brain penetration, attributed to a non-traditional scaffold .
- Halogenated derivatives (e.g., 4-iodophenyl in ) may pose toxicity risks due to bioaccumulation, whereas 3-methylphenyl is metabolically safer.
- Safety data for 3-amino-N-(4-methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide () indicate GHS compliance, suggesting manageable toxicity .
Biological Activity
3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a compound belonging to the thieno[2,3-b]pyridine family, which has garnered attention for its potential anticancer properties. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity, and other relevant biological effects based on diverse research studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C12H12N2OS
- CAS Number : 948165-69-3
- Melting Point : Approximately 202ºC
- Density : 1.604 g/cm³
Research indicates that compounds within the thieno[2,3-b]pyridine class exhibit various mechanisms of action, primarily targeting cancer cells. The following mechanisms have been identified:
- Microtubule Destabilization : Thieno[2,3-b]pyridines have been shown to bind to the colchicine site on tubulin, leading to microtubule destabilization. This effect is crucial for disrupting mitotic processes in cancer cells, thereby inhibiting their proliferation .
- Inhibition of IκB Kinase (IKK) : The compound acts as an inhibitor of the IKK complex, which plays a significant role in inflammatory responses and cancer progression. By inhibiting this pathway, the compound can potentially reduce tumor growth and metastasis .
- Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to increased apoptosis in cancer cell lines. For instance, treatment resulted in a significant increase in both early and late apoptotic cells in breast cancer cell lines MDA-MB-231 and MCF-7 .
Cytotoxicity Studies
The cytotoxic effects of 3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide were evaluated using various cell lines:
| Cell Line | IC50 (µM) | Treatment Duration (h) | Survival Rate (%) |
|---|---|---|---|
| MDA-MB-231 | 0.05 | 24 | <50% after 48 h |
| MCF-7 | 2.5 | 48 | <50% after 72 h |
| SK-OV-3 | 5.5 | 48 | >50% at lower doses |
| OVCAR-3 | 5.0 | 48 | >50% at lower doses |
The data indicate that the compound exhibits potent cytotoxicity against breast cancer cell lines at low micromolar concentrations with significant reductions in cell viability observed over time.
Case Studies and Research Findings
- Impact on Glycosphingolipid Expression : A study demonstrated that thieno[2,3-b]pyridine derivatives significantly affected glycosphingolipid metabolism in ovarian cancer cells, suggesting potential metabolic pathways involved in their anticancer effects .
- Toxicological Profile : In toxicity assays conducted on mice, compounds similar to 3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide were found to be well-tolerated at high doses (up to 400 mg/kg/day), indicating a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
